Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Overview
Description
Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H7Cl2N3O2. It is a pyrimidine derivative, which is a class of compounds known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate typically involves the reaction of ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate with stannous chloride dihydrate in ethyl acetate. This reaction is carried out in a sealed tube at 70°C for about 5 hours . The process involves reduction of the nitro group to an amino group, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions, and optimizing yield and purity through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group, as seen in its synthesis.
Oxidation Reactions: The amino group can be oxidized under certain conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like methanol or dimethylformamide.
Reduction: Stannous chloride dihydrate in ethyl acetate.
Oxidation: Hydrogen peroxide in the presence of a catalyst like cobalt ferrite.
Major Products Formed
Substitution: Various substituted pyrimidine derivatives.
Reduction: this compound.
Oxidation: Oxidized pyrimidine derivatives.
Scientific Research Applications
Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate can be compared with other similar compounds such as:
Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate: The precursor in its synthesis.
2,6-Dichloropyrimidine-4-carboxylate derivatives: Other derivatives with varying substituents at the 5-position.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 5-position and ethyl ester at the 4-position make it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3O2/c1-2-14-6(13)4-3(10)5(8)12-7(9)11-4/h2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUKXOUUXPKJQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743159 | |
Record name | Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54368-62-6 | |
Record name | 4-Pyrimidinecarboxylic acid, 5-amino-2,6-dichloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54368-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.